molecular formula C10H15NO2 B1285014 1-Amino-2-(4-methoxyphenyl)propan-2-ol CAS No. 305448-36-6

1-Amino-2-(4-methoxyphenyl)propan-2-ol

Cat. No. B1285014
M. Wt: 181.23 g/mol
InChI Key: JAFNSZKGJVNORJ-UHFFFAOYSA-N
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Description

1-Amino-2-(4-methoxyphenyl)propan-2-ol is a chemical compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into similar compounds and their synthesis, molecular structure, and pharmacological activities, which can be used to infer properties about 1-Amino-2-(4-methoxyphenyl)propan-2-ol.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-1-(4′-methoxyphenyl)-propane, involves starting from p-anisaldehyde and includes key reactions like Horner–Wadsworth–Emmons olefination and Hoffmann degradation of amide to obtain the desired amine . This method could potentially be adapted for the synthesis of 1-Amino-2-(4-methoxyphenyl)propan-2-ol by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Amino-2-(4-methoxyphenyl)propan-2-ol, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, has been determined using X-ray crystallography. These structures are often stabilized by intermolecular hydrogen bonds and can exhibit interesting features like coplanar atoms in the pyran ring, which is different from other similar compounds . Such structural analyses are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds structurally related to 1-Amino-2-(4-methoxyphenyl)propan-2-ol are not explicitly detailed in the provided papers. However, the synthesis processes mentioned in the papers suggest that these compounds can undergo various organic reactions, which are essential for their pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Amino-2-(4-methoxyphenyl)propan-2-ol can be inferred from related compounds. For instance, the pharmacological properties of 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoylphenoxy)propan-2-ols, which possess beta-adrenolytic activity along with local anesthetic and antiarrhythmic activities, provide insights into the potential bioactivity of 1-Amino-2-(4-methoxyphenyl)propan-2-ol . Additionally, the synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers, which show significant decreases in blood pressure and possess antiarrhythmic activity, suggest that 1-Amino-2-(4-methoxyphenyl)propan-2-ol may also exhibit similar pharmacological properties .

properties

IUPAC Name

1-amino-2-(4-methoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFNSZKGJVNORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588720
Record name 1-Amino-2-(4-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-methoxyphenyl)propan-2-ol

CAS RN

305448-36-6
Record name α-(Aminomethyl)-4-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305448-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-(4-methoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 100 mL single-neck flask, 28.5 mL of trimethylsilyl cyanide was added dropwise to 10 g of 4′-methoxyacetophenone and 2.28 g of zinc iodide while stirring under a nitrogen atmosphere at room temperature. The reaction was allowed to stir at this temperature overnight. In the morning, the mixture was diluted with methylene chloride (100 mL) and the organic layer was backwashed once with sat. Na2HCO3, dried over MgSO4, and concentrated under reduced vacuum to yield 13 g. as a tan oil. Because of possible stability problems, this material was used immediately and placed into 200 mL THF in a 500 mL single-neck flask. While stirring at room temperature under a nitrogen atmosphere, 70 mL of BH3-THF complex was added syringe wise and the reaction was stirred overnight. In the morning, 10 mL of concentrated hydrochloric acid was added dropwise at room temperature and severe foaming was present. The mixture was then concentrated under reduced vacuum. The resulting HCl salt was liberated while being stirred in 1N NaOH and the free amine was extracted into ethyl acetate. This organic layer was washed with H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield 7.31 g. of a 2 spot material. This material was purified via silica gel chromatography employing the Water's prep. 2000 and eluting with a solvent of methylene chloride/methanol 9:1 to yield intermediate title compound (3.01 g, 24%) as an oil as the top spot. (FD) M.S. 180.3 (M*−1).
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
catalyst
Reaction Step One
[Compound]
Name
Na2HCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
24%

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